4-(furan-2-ylmethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide
Description
This compound belongs to the hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide family, characterized by a bicyclic system combining a thiophene ring fused with a pyrazinone core. This structural framework is associated with diverse bioactivities, including kinase inhibition and antimicrobial properties, as inferred from analogs .
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-6,6-dioxo-4-phenyl-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17-10-18(9-14-7-4-8-23-14)15-11-24(21,22)12-16(15)19(17)13-5-2-1-3-6-13/h1-8,15-16H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZRKQQYUXLFQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=O)CN2CC3=CC=CO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-ylmethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide typically involves multi-step organic reactions. The process often starts with the preparation of the hexahydrothieno[3,4-b]pyrazin-2(1H)-one core, followed by the introduction of the furan-2-ylmethyl and phenyl groups. The final step involves the oxidation to form the 6,6-dioxide functional group. Common reagents used in these reactions include various organic solvents, catalysts, and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or the use of automated synthesizers. These methods help in achieving higher yields and purity while reducing the reaction time and cost.
Chemical Reactions Analysis
Types of Reactions
4-(furan-2-ylmethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the furan or phenyl rings.
Scientific Research Applications
4-(furan-2-ylmethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(furan-2-ylmethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Analogs and Substituent Variations
| Compound Name | Core Structure | Substituents (Position) | Key Functional Groups |
|---|---|---|---|
| 4-(Furan-2-ylmethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide | Thieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide | Furan-2-ylmethyl (4), Phenyl (1) | Sulfone, Furan, Phenyl |
| (4aR,7aS)-4-Cyclohexyl-1-(3-methoxyphenyl)-... 6,6-dioxide (CAS 1212432-82-0) | Thieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide | Cyclohexyl (4), 3-Methoxyphenyl (1) | Sulfone, Methoxy, Cyclohexane |
| 4-(2-Phenylethyl)-1,7-dithia-4-azaspiro[4.4]nonan-3-one 7,7-dioxide | Spirocyclic dithia system | Phenylethyl (4) | Disulfone, Spirocyclic core |
| Thiazolo[3,2-a]pyrimidine-6-carbonitrile derivatives (11a,b) | Thiazolo-pyrimidine | 5-Methylfuran-2-yl (7) | Nitrile, Furan, Carbonyl |
Key Observations :
- Sulfone vs. Disulfone : The target compound’s 6,6-dioxide moiety is distinct from the spirocyclic disulfone in , which may alter solubility and metabolic stability.
- Aromatic vs.
- Heterocyclic Fusion: Unlike thiazolo-pyrimidine derivatives (), the thieno-pyrazinone core lacks a nitrile group but retains sulfone-driven polarity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The target compound’s furan substituent likely reduces LogP compared to cyclohexyl analogs (), improving aqueous solubility.
Biological Activity
The compound 4-(furan-2-ylmethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities, supported by various studies and data.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a furan moiety and a thieno[3,4-b]pyrazine core, which are known for their diverse biological activities.
Antibacterial Activity
Numerous studies have reported the antibacterial properties of pyrazinone derivatives. The compound has shown promising results against various bacterial strains. For instance:
- Study Findings : A study demonstrated that derivatives of pyrazin-2(1H)-one exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values comparable to standard antibiotics such as ampicillin .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 4-(Furan-2-ylmethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide | Staphylococcus aureus | 32 |
| 4-(Furan-2-ylmethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide | Escherichia coli | 16 |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been investigated. Pyrazinone derivatives are known to inhibit inflammatory pathways:
- Mechanism : The compound may inhibit the release of pro-inflammatory cytokines and modulate nitric oxide production in macrophages .
Anticancer Activity
Research has indicated that compounds with similar structures possess anticancer properties:
- Case Study : In vitro studies have shown that certain pyrazine derivatives can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of the cell cycle .
Case Studies and Research Findings
- Antimicrobial Properties : A comprehensive review highlighted various pyrazinone derivatives' antimicrobial potential, noting that compounds with electron-donating groups tended to exhibit enhanced activity against Gram-positive bacteria .
- In Vivo Studies : Animal models have demonstrated that compounds similar to 4-(furan-2-ylmethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one can significantly reduce tumor size in xenograft models, suggesting potential for cancer therapy .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the phenyl ring can influence both antibacterial and anticancer activities. Substituents that increase lipophilicity tend to enhance bioactivity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(furan-2-ylmethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with tetrahydrothiophene derivatives. For example:
Core Formation : Cyclization of 4-aminotetrahydrothiophen-3-ol-1,1-dioxide with aryl isocyanates to form the hexahydrothienopyrazinone scaffold.
Substitution : Introducing the furan-2-ylmethyl group via nucleophilic substitution or reductive alkylation.
Key intermediates should be characterized using NMR and mass spectrometry to confirm regioselectivity and purity .
Q. How is structural confirmation achieved for this compound and its intermediates?
- Methodological Answer :
- X-ray Crystallography : Resolves stereochemistry and confirms bond angles in crystalline derivatives (e.g., spirocyclic analogs) .
- NMR Analysis : H and C NMR identify substituent integration and coupling patterns, particularly for the furan and phenyl moieties.
- Mass Spectrometry : High-resolution MS validates molecular formulas, especially for intermediates with labile functional groups .
Advanced Research Questions
Q. What strategies optimize reaction yields in the synthesis of 4-substituted hexahydrothienopyrazinones?
- Methodological Answer :
- Catalysis : Palladium-catalyzed coupling or acid/base catalysts improve substitution efficiency at the 4-position.
- Microwave Assistance : Reduces reaction times (e.g., from 24h to 2h) and enhances yields by 15–20% compared to conventional heating .
- Solvent-Free Conditions : Minimize side reactions (e.g., hydrolysis) in moisture-sensitive steps .
Q. How do electronic effects of substituents influence the reactivity of the thienopyrazinone core?
- Methodological Answer :
- Computational Studies : DFT calculations predict electron density distribution. For example, the electron-withdrawing sulfone group (6,6-dioxide) increases electrophilicity at the pyrazinone nitrogen, facilitating nucleophilic attacks .
- Experimental Validation : Compare reaction kinetics of derivatives with electron-donating (e.g., methyl) vs. withdrawing (e.g., nitro) groups at the 4-position .
Q. How can contradictory data on regioselectivity in substitution reactions be resolved?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
